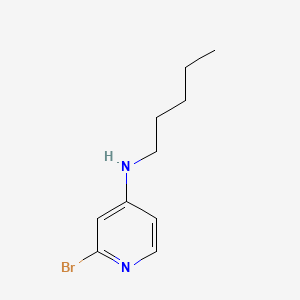

2-bromo-N-pentylpyridin-4-amine

Description

Properties

Molecular Formula |

C10H15BrN2 |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

2-bromo-N-pentylpyridin-4-amine |

InChI |

InChI=1S/C10H15BrN2/c1-2-3-4-6-12-9-5-7-13-10(11)8-9/h5,7-8H,2-4,6H2,1H3,(H,12,13) |

InChI Key |

XIIBOOSUUXSEPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC(=NC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 2 Bromo N Pentylpyridin 4 Amine

Retrosynthetic Disconnections for 2-bromo-N-pentylpyridin-4-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible starting materials. For 2-bromo-N-pentylpyridin-4-amine, two primary disconnections are considered: cleavage of the C2-Br bond and cleavage of the C4-N bond.

This retrosynthetic approach disconnects the carbon-bromine bond, leading to the intermediate N-pentylpyridin-4-amine. The final step would involve the selective bromination at the C2 position. Pyridine (B92270) rings are electron-deficient, making electrophilic aromatic substitution challenging. However, the amino group at the C4 position is an activating group. Direct bromination of N-pentylpyridin-4-amine would likely be complex, potentially leading to a mixture of products or requiring harsh conditions.

A more plausible and controllable strategy involves a Sandmeyer-type reaction. This would start from a precursor, 2-amino-N-pentylpyridin-4-amine. Diazotization of the 2-amino group followed by treatment with a bromide source, such as copper(I) bromide, would install the bromine atom regioselectively at the C2 position.

Key Precursor: N-pentylpyridin-4-amine Proposed Transformation:

Introduction of an amino group at C2.

Diazotization followed by Sandmeyer bromination.

The most common and strategically sound disconnection involves the formation of the C-N bond between the C4 position of the pyridine ring and the nitrogen of the pentylamino group. This approach identifies two key synthons: a 2-bromopyridin-4-amine precursor and a five-carbon alkylating agent (pentyl moiety).

This disconnection opens up several powerful synthetic methods:

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated toward nucleophilic attack at the C2 and C4 positions, a feature enhanced by the presence of the bromine atom stackexchange.comwikipedia.org. A suitable precursor, such as 2-bromo-4-chloropyridine or 2-bromo-4-fluoropyridine, could react directly with pentylamine. The reaction proceeds via an addition-elimination mechanism, where the greater lability of the C4-halogen bond allows for selective substitution by the amine nih.gov.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and widely used method for forming C-N bonds. researchgate.net The reaction would couple a 2-bromopyridin-4-amine intermediate with a pentyl halide or pentylamine itself. The Buchwald-Hartwig amination is known for its high functional group tolerance and generally provides good to excellent yields under relatively mild conditions. acs.orgacs.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for optimizing the reaction. chemspider.com

Preparation of Key Intermediates for 2-bromo-N-pentylpyridin-4-amine Synthesis

The success of the synthesis relies on the efficient preparation of the key building blocks identified during the retrosynthetic analysis.

Several halogenated pyridines can serve as the primary intermediate for the C-N bond formation strategy.

2-Amino-4-bromopyridine: This compound is a valuable precursor. A patented method for its synthesis involves the amination of 2,4-dibromopyridine-N-oxide with ammonia water, followed by a reduction reaction, achieving a total yield of up to 80.5% google.com. It can also be prepared from tert-butyl 4-bromopyridin-2-ylcarbamate by deprotection with hydrobromic acid chemicalbook.com.

2-Bromopyridine (B144113): This can be prepared from 2-aminopyridine (B139424) via diazotization. The reaction involves treating 2-aminopyridine with hydrobromic acid and bromine, followed by the addition of sodium nitrite at low temperatures, yielding 2-bromopyridine in high yields (86-92%) prepchem.comorgsyn.orggoogle.com. While not the direct precursor for the C4-amination, it serves as a starting point for introducing functionality at the 4-position.

The table below summarizes common methods for preparing relevant halogenated pyridine intermediates.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,4-dibromopyridine-N-oxide | 1. Ammonia water; 2. Reducing agent (e.g., Fe/HCl) | 2-Amino-4-bromopyridine | ~80 | google.com |

| 2-Aminopyridine | 1. HBr, Br₂; 2. NaNO₂ | 2-Bromopyridine | 86-92 | prepchem.comorgsyn.org |

| Pyridine | Br₂ (vapor phase, 500 °C) | 2-Bromopyridine | 46 | prepchem.com |

This table presents a selection of synthetic methods for key pyridine intermediates.

Pentylamine is a commercially available primary amine. However, for synthetic planning, it's useful to consider its preparation from other common starting materials. Standard organic chemistry transformations can be employed, such as:

Reduction of pentanenitrile or pentanamide using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Gabriel synthesis or sodium azide displacement of 1-bromopentane, followed by reduction.

These methods allow for the introduction of isotopic labels or other modifications to the pentyl chain if required for specific research applications.

Direct Synthetic Routes to 2-bromo-N-pentylpyridin-4-amine

Direct synthetic routes typically involve the coupling of a pre-functionalized halogenated pyridine with pentylamine or a derivative thereof.

Via SNAr Reaction: A highly relevant precedent is the synthesis of 3-nitro-N-pentylpyridin-4-amine, an analogue of the target molecule. This was achieved through the reaction of a corresponding o-halonitropyridine with pentylamine in DMF at 60 °C acs.org. A similar strategy could be employed by reacting 2-bromo-4-chloropyridine with pentylamine, where the C4 position is more activated towards nucleophilic substitution.

Via Buchwald-Hartwig Amination: This is arguably the most practical and efficient method. The reaction would couple 2-amino-4-bromopyridine (or a protected version) with a pentylating agent, or more directly, couple a 2,4-dihalopyridine with pentylamine. A general procedure for the Buchwald-Hartwig amination of 2-bromopyridines involves reacting the substrate with the amine in the presence of a palladium catalyst and a phosphine ligand. acs.orgacs.org

The table below outlines a proposed set of conditions for the Buchwald-Hartwig synthesis of the target compound, based on established protocols for similar substrates.

| Parameter | Condition | Rationale | Reference |

| Substrate | 2,4-Dibromopyridine (B189624) | Allows for selective amination at C4. | google.com |

| Amine | Pentylamine | The N-pentyl source. | acs.orgacs.org |

| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | Common and effective palladium precursor. | acs.orgacs.org |

| Ligand | dppp (1,3-Bis(diphenylphosphino)propane) | A chelating bis(phosphine) ligand that stabilizes the catalyst. | acs.orgacs.org |

| Base | NaOt-Bu (Sodium tert-butoxide) | A strong, non-nucleophilic base essential for catalyst turnover. | researchgate.net |

| Solvent | Toluene | A common non-polar solvent for this type of coupling. | chemspider.com |

| Temperature | 80-110 °C | Standard temperature range to ensure reasonable reaction rates. | chemspider.com |

This table provides a proposed reaction scheme for the synthesis of 2-bromo-N-pentylpyridin-4-amine via Buchwald-Hartwig amination.

Nucleophilic Amination at C4 of 2-Bromopyridine Analogues

One of the most direct routes to 2-bromo-N-pentylpyridin-4-amine involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically utilizes a 2-bromo-4-halopyridine as the starting material, where a halogen at the C4 position is displaced by pentylamine. The success of this approach hinges on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of halogen substituents.

Mechanistic Studies of SNAr Pathways

The nucleophilic aromatic substitution on electron-deficient rings like pyridine proceeds through a well-established addition-elimination mechanism. pearson.comresearchgate.net The reaction is initiated by the attack of a nucleophile (in this case, pentylamine) on an electron-deficient carbon atom of the pyridine ring. For a substrate like 2-bromo-4-chloropyridine, both the C2 and C4 positions are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. pearson.comresearchgate.net This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, crucially, onto the electronegative nitrogen atom. youtube.com The presence of a bromine atom at the C2 position further stabilizes the intermediate formed from attack at C4. The reaction concludes with the expulsion of the leaving group (e.g., a chloride ion from the C4 position), which restores the aromaticity of the ring to yield the final product.

The rate of the SNAr reaction is influenced by the nature of the leaving group. In many activated aryl systems, the reactivity order is F > Cl ≈ Br > I, which suggests that the initial nucleophilic attack is the rate-determining step, as fluorine's high electronegativity makes the carbon it's attached to more electrophilic. nih.gov However, in some cases involving 2-halopyridines, the order can be reversed, indicating that the cleavage of the carbon-halogen bond in the elimination step may become more significant. sci-hub.se

Optimization of Reaction Conditions for Site Selectivity

Achieving high site selectivity for amination at the C4 position in the presence of a halogen at C2 is a critical challenge. The pyridine nitrogen activates both the C2 (ortho) and C4 (para) positions. However, the C4 position is often more reactive towards nucleophilic attack than the C2 position in dihalopyridines, a preference that can be enhanced by optimizing reaction conditions.

Several factors influence the regioselectivity of this transformation:

Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are commonly used as they can solvate the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction. acsgcipr.org The use of water as a solvent has also been shown to be effective and environmentally benign for the amination of some polyhalogenated pyridines. nih.govacs.org

Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with the initial loss of aromaticity. acs.org However, excessive heat can lead to side reactions or decreased selectivity. The optimal temperature must be determined empirically for each specific substrate and nucleophile combination.

Base/Catalyst: The reaction can be promoted by the use of a base, which can deprotonate the amine nucleophile, increasing its nucleophilicity. Common bases include sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃). nih.govacs.org While many SNAr reactions on highly activated pyridines proceed without a catalyst, copper-catalyzed amination (Ullmann condensation) is a powerful alternative, especially for less reactive aryl halides. mdpi.comnih.gov

| Parameter | Condition | Effect on C4 Amination | Reference |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally enhances reaction rate by stabilizing the Meisenheimer complex. | acsgcipr.org |

| Solvent | Water (H₂O) | Can serve as an effective, environmentally friendly medium, promoting high selectivity in some cases. | nih.govacs.orgnih.gov |

| Temperature | Elevated (e.g., 100-150 °C) | Increases reaction rate but may require optimization to avoid side products. | acs.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Increases nucleophilicity of the amine; choice of base can influence yield and selectivity. | nih.govacs.org |

| Catalyst | Copper(I) salts (for Ullmann-type reactions) | Enables amination of less activated or sterically hindered substrates. | mdpi.comnih.gov |

Regioselective Bromination of N-Pentylpyridin-4-amine

An alternative synthetic strategy involves starting with N-pentylpyridin-4-amine and introducing a bromine atom at the C2 position. This approach relies on controlling the regioselectivity of a bromination reaction on a pyridine ring that is already substituted with a powerful electron-donating group.

Electrophilic Bromination Considerations

The N-pentylamino group at the C4 position is a strong activating group for electrophilic aromatic substitution. sarthaks.com Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density at the ortho (C3 and C5) and para (C2 and C6, relative to the ring nitrogen) positions of the pyridine ring. sarthaks.comwikipedia.org Consequently, direct electrophilic bromination of N-pentylpyridin-4-amine with reagents like Br₂ is expected to yield a mixture of 3-bromo and 3,5-dibromo products, rather than the desired 2-bromo isomer. The C2 position is meta to the activating amino group, making it less favorable for electrophilic attack. organicchemistrytutor.com

The mechanism for electrophilic bromination of an activated aromatic ring involves the attack of the electron-rich ring on an electrophilic bromine source (e.g., Br⁺, often generated from Br₂ with a Lewis acid catalyst like FeBr₃). lumenlearning.comlibretexts.org This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. lumenlearning.com The stability of this intermediate determines the regiochemical outcome. For a 4-aminopyridine (B3432731), the positive charge in the intermediate is best stabilized when the attack occurs at the C3 or C5 positions, where the amino group can directly participate in resonance stabilization.

Directed Ortho-Metalation Strategies

To overcome the inherent directing effects of the amino group and achieve bromination at the C2 position, a directed ortho-metalation (DoM) strategy can be employed. wikipedia.orgbaranlab.org DoM is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The method uses a directing metalation group (DMG) to coordinate with an organolithium base (e.g., n-butyllithium), which then deprotonates a specific adjacent position. baranlab.org

In the case of N-pentylpyridin-4-amine, the amino group itself (or a modified version like an amide) can act as a DMG. uwindsor.caharvard.edu The heteroatom of the DMG coordinates the lithium cation, positioning the alkyl anion to deprotonate the C3 or C5 position due to proximity. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source (e.g., 1,2-dibromoethane or hexabromoethane) would install a bromine atom at the C3 or C5 position.

Achieving functionalization at the C2 position via DoM from a C4-amino substituent is not straightforward. It would likely require a multi-step "halogen dance" rearrangement, where a lithiated species isomerizes to a more stable position, or the use of a different starting material with a directing group at a different position. For instance, lithiation of certain 3- or 4-chloropyridines has been shown to occur regioselectively, which, after subsequent reactions, could be used to build the desired substitution pattern. researchgate.net

| Directing Group (DMG) | Typical Base | Position Directed | Reference |

|---|---|---|---|

| -NR₂ (Tertiary Amine) | n-BuLi, s-BuLi | ortho to Amine | wikipedia.org |

| -NHCOR (Amide) | s-BuLi/TMEDA | ortho to Amide | uwindsor.ca |

| -CONR₂ (Tertiary Amide) | s-BuLi, LDA | ortho to Amide | uwindsor.ca |

| -OMe (Methoxy) | n-BuLi | ortho to Methoxy | wikipedia.org |

Multi-Component and Cascade Reaction Approaches for Pyridine Ring Construction

A third major strategy involves constructing the substituted pyridine ring from acyclic precursors through multi-component reactions (MCRs) or cascade reactions. These methods are highly efficient as they form several bonds in a single operation, often leading to complex molecular structures from simple starting materials.

MCRs for pyridine synthesis, such as the Hantzsch pyridine synthesis and its many modern variants, typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia source. By carefully selecting precursors that already contain the necessary functionalities, it is possible to construct a pyridine ring with the desired substitution pattern. For example, a precursor containing a bromine atom and another that can be converted to a pentylamino group could potentially be used.

Cascade reactions offer another elegant route. These reactions involve a sequence of intramolecular processes that are triggered by a single event. researchgate.netacs.org For instance, a suitably designed linear substrate could undergo a series of cyclizations and rearrangements to form the 2-bromo-N-pentylpyridin-4-amine structure. Gold-catalyzed cascade reactions, for example, have been used to construct the pyridine ring of indolizines from α-(N-pyrrolyl)ketones and alkynes. nih.govacs.org While specific examples leading directly to 2-bromo-N-pentylpyridin-4-amine are not prevalent, the principles of these reactions demonstrate the potential for de novo ring synthesis as a viable, albeit complex, synthetic pathway.

Catalytic Systems and Green Chemistry Principles in the Synthesis of 2-bromo-N-pentylpyridin-4-amine

The introduction of the N-pentyl group onto the 4-amino position of 2-bromopyridine is a key transformation that can be achieved through various catalytic methods. The application of green chemistry principles to these syntheses aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In recent years, a significant trend in organic synthesis has been the move towards metal-free catalytic systems to avoid the costs, toxicity, and challenges associated with the removal of residual metals from the final products. While direct metal-free protocols for the synthesis of 2-bromo-N-pentylpyridin-4-amine are not extensively documented, analogous reactions provide a framework for their potential development.

One such approach involves the use of iodine-catalyzed C-N bond formation. Iodine, being an inexpensive and low-toxicity catalyst, can facilitate the amination of aromatic rings. In a hypothetical metal-free synthesis of the target compound, 2-bromo-4-aminopyridine could react with a pentyl source under oxidative conditions. The reaction would likely proceed through the in-situ generation of a more reactive aminating species. The advantages of such a method would include operational simplicity and the use of a greener oxidant, such as molecular oxygen nih.gov.

Another avenue for metal-free synthesis is the use of organic photocatalysts. Blue-light LED irradiation in the presence of an organic dye, such as Rose Bengal, can promote condensation reactions under mild, room-temperature conditions. This approach is transition-metal-free, additive-free, and does not require an external oxidizing agent, making it an environmentally friendly process nih.gov. The application of this methodology would involve the reaction of a suitable 2-bromopyridine precursor with pentylamine under photocatalytic conditions.

The development of these metal-free protocols aligns with the principles of green chemistry by reducing reliance on heavy metals and often allowing for milder reaction conditions.

Copper-catalyzed cross-coupling reactions are a well-established and efficient method for the formation of C-N bonds. These methods offer a practical and cost-effective alternative to palladium-catalyzed reactions for the synthesis of N-aryl and N-alkyl amines.

Homogeneous Copper Catalysis:

Homogeneous copper catalysis, where the catalyst is in the same phase as the reactants, has been extensively used for N-arylation reactions. A typical synthesis of 2-bromo-N-pentylpyridin-4-amine would involve the reaction of 2,4-dibromopyridine with pentylamine in the presence of a copper(I) salt, such as copper(I) iodide (CuI), a suitable ligand, and a base. The ligand, often a diamine or a BINOL derivative, plays a crucial role in stabilizing the copper catalyst and facilitating the reaction.

The choice of ligand and base can significantly influence the reaction's efficiency and selectivity. For instance, in the synthesis of related 6-substituted 2-bromopyridine compounds, a combination of CuI and a specific N,N'-dimethylethylenediamine-derived ligand in the presence of potassium carbonate (K₂CO₃) in DMSO at 90°C has proven effective researchgate.net. This system demonstrates high selectivity for the C-N coupling at one of the bromine-substituted positions researchgate.net.

| Catalyst System Component | Function | Example |

| Copper Source | Primary Catalyst | Copper(I) Iodide (CuI) researchgate.netcore.ac.uk |

| Ligand | Stabilizes catalyst, enhances reactivity | rac-BINOL core.ac.uk, N,N'-dimethylethylenediamine researchgate.net |

| Base | Activates the amine, neutralizes acid byproduct | Potassium Phosphate (K₃PO₄) core.ac.uk, Potassium Carbonate (K₂CO₃) researchgate.net |

| Solvent | Dissolves reactants and catalyst | Dimethylformamide (DMF) core.ac.uk, Dimethyl Sulfoxide (DMSO) researchgate.net |

Heterogeneous Copper Catalysis:

The reduction or elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, or those conducted in environmentally benign solvents like water, can significantly reduce the environmental impact of a chemical process.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a liquid to facilitate the reaction. This approach can lead to higher reaction rates, improved yields, and easier product isolation. A potential solvent-free synthesis of 2-bromo-N-pentylpyridin-4-amine could involve the direct reaction of 2,4-dibromopyridine and pentylamine in the presence of a solid base and a copper catalyst under thermal conditions researchgate.net.

Reactions in Environmentally Benign Solvents:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous-phase organic synthesis. A copper-catalyzed amination reaction in water could be a viable green route to 2-bromo-N-pentylpyridin-4-amine. This would require a catalytic system that is stable and active in the aqueous medium.

The following table summarizes the green chemistry principles and their application in the synthesis of 2-bromo-N-pentylpyridin-4-amine:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Catalysis | Employment of copper catalysts or metal-free catalysts (e.g., iodine) | Increased reaction efficiency, reduced waste, lower energy consumption. |

| Benign Solvents | Use of water as a solvent or conducting reactions under solvent-free conditions. | Reduced environmental impact, improved safety, simplified purification. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation. |

| Reduced Derivatives | Avoiding unnecessary protection and deprotection steps. | Fewer reaction steps, reduced waste, and lower costs. |

By integrating these catalytic systems and green chemistry principles, the synthesis of 2-bromo-N-pentylpyridin-4-amine can be made more efficient, cost-effective, and environmentally sustainable.

Mechanistic Insights and Reactivity Profiling of 2 Bromo N Pentylpyridin 4 Amine

Elucidation of Nucleophilic Substitution Reactions at the C2-Bromine Position

The bromine atom at the C2 position of the pyridine (B92270) ring is a focal point for nucleophilic substitution reactions. Its reactivity is significantly influenced by the electronic properties of the pyridine nucleus.

The primary mechanism for nucleophilic substitution on the pyridine ring of 2-bromo-N-pentylpyridin-4-amine is the nucleophilic aromatic substitution (SNAr) or addition-elimination pathway. wikipedia.orgbyjus.com This process is facilitated by the electron-withdrawing nature of the ring nitrogen, which activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. researchgate.netstackexchange.com

The SNAr mechanism involves two principal steps:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group (in this case, bromine at C2), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate. stackexchange.commasterorganicchemistry.com

Leaving Group Departure: The aromaticity is restored by the elimination of the leaving group (bromide ion).

A critical feature of this pathway is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . wikipedia.orgnih.govwikipedia.org The stability of this complex is a key determinant of the reaction rate. For attack at the C2 (or C4) position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comuoanbar.edu.iq This is not possible for attack at the C3 or C5 positions, making substitution at these sites much less favorable. stackexchange.com The presence of the electron-donating N-pentylamino group at the C4 position further influences the electron density of the ring, though the overriding activation for SNAr at the C2 position is governed by the ring nitrogen.

Table 1: Stability of Meisenheimer Complex Intermediates in Pyridine

| Position of Nucleophilic Attack | Can Negative Charge Reside on Nitrogen? | Relative Stability of Intermediate | Favored Pathway for SNAr? |

| C2 (ortho) | Yes stackexchange.comuoanbar.edu.iq | High | Yes researchgate.netstackexchange.com |

| C3 (meta) | No stackexchange.com | Low | No |

| C4 (para) | Yes stackexchange.comuoanbar.edu.iq | High | Yes researchgate.netstackexchange.com |

Under strongly basic conditions, an alternative reaction pathway involving the formation of a highly reactive pyridyne intermediate can be accessed. wikipedia.orgnih.gov Arynes are derived from an aromatic ring by the formal removal of two substituents. wikipedia.org For 2-bromo-N-pentylpyridin-4-amine, treatment with a very strong base (like sodium amide) could lead to deprotonation at the C3 position, followed by the elimination of HBr to form a 2,3-pyridyne intermediate.

The formation of arynes from aryl halides is a known process, and in heterocyclic systems like pyridine, these intermediates offer routes to substituted products that may be otherwise difficult to access. nih.govsigmaaldrich.com Once the 2,3-pyridyne is formed, it will rapidly react with any nucleophiles present in the reaction mixture.

The regioselectivity of nucleophilic addition to an unsymmetrical pyridyne is governed by electronic and steric factors. nih.govnih.gov The distortion of the triple bond by substituents can polarize it, directing the incoming nucleophile to one of the two carbons of the former aryne. nih.gov For the 2,3-pyridyne derived from 2-bromo-N-pentylpyridin-4-amine, the nucleophile could add at either C2 or C3, leading to a mixture of products. The electron-donating N-pentylamino group at C4 would exert an electronic influence on the regioselectivity of this addition.

The nitrogen atom is the most influential feature of the pyridine ring, exerting a dual effect on its reactivity.

Deactivation towards Electrophilic Substitution: Nitrogen is more electronegative than carbon, and it withdraws electron density from the ring carbons both inductively and via resonance. stackexchange.com This makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution than benzene, a phenomenon referred to as deactivation. stackexchange.com Any electrophilic attack that does occur is directed to the meta (C3 and C5) positions, as the ortho and para positions are more strongly deactivated. stackexchange.comquora.com Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atom is protonated, forming a pyridinium (B92312) cation which is even more strongly deactivated. stackexchange.com

Activation towards Nucleophilic Substitution: Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack. The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during SNAr reactions, particularly when the attack is at the ortho (C2, C6) or para (C4) positions. researchgate.netstackexchange.comuoanbar.edu.iq Therefore, these positions are considered "activated" for nucleophilic substitution. In 2-bromo-N-pentylpyridin-4-amine, the bromine is located at an activated C2 position, making it a suitable substrate for SNAr reactions. researchgate.net

Reactivity of the N-Pentylpyridin-4-amine Moiety

The exocyclic N-pentylpyridin-4-amine portion of the molecule also possesses distinct reactive sites, primarily centered on the amine nitrogen.

Like most amines, the exocyclic nitrogen atom in the N-pentylamino group has a lone pair of electrons, rendering it nucleophilic. byjus.commasterorganicchemistry.com This nucleophilicity allows it to react with a variety of electrophiles. The basicity and nucleophilicity of this amine are influenced by several factors. The pentyl group is an electron-donating alkyl group, which increases the electron density on the nitrogen, enhancing its nucleophilicity compared to an unsubstituted amino group. However, the amine is also conjugated with the pyridine ring, which can delocalize the lone pair, potentially moderating its nucleophilicity. Amines are known to react with electrophiles such as alkyl halides and acyl chlorides. msu.edu

The primary site for electrophilic attack on the N-pentylpyridin-4-amine moiety is the exocyclic nitrogen atom. msu.edu Common reactions include:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group. byjus.com

In some modern synthetic methodologies, primary alkyl amines can be converted into pyridinium salts, which then act as electrophiles in cross-coupling reactions. nih.govnih.gov This strategy allows for the transformation of an amino group into a variety of other functional groups. nih.gov

Direct electrophilic reaction on the pentyl chain is generally not favored under typical ionic reaction conditions. The C-H bonds of the alkyl chain are relatively inert. However, under radical conditions, hydrogen atom abstraction from the pentyl chain could occur, leading to further functionalization, but this falls outside the scope of typical electrophilic reactions on the amine moiety itself.

Formation and Stability of N-Pentylpyridin-4-aminium Salts for Catalytic Applications

The formation of N-pentylpyridin-4-aminium salts from 2-bromo-N-pentylpyridin-4-amine can be achieved through standard quaternization reactions. This typically involves the reaction of the parent amine with an alkylating agent. The stability of these salts is a crucial factor for their potential use in catalysis. Generally, pyridinium salts exhibit good stability, which allows them to be used in a variety of reaction conditions. mdpi.com

While specific studies on the catalytic applications of N-pentylpyridin-4-aminium salts derived from 2-bromo-N-pentylpyridin-4-amine are not extensively documented in the provided search results, the broader class of pyridinium salts is known for its utility in various catalytic transformations. Pyridine-based ligands are valued for their high stability and tolerance to different redox environments, making them suitable for constructing metallosupramolecular architectures and for use in key catalytic processes. mdpi.comnih.gov

Palladium- and Other Transition Metal-Catalyzed Cross-Coupling Reactions of 2-bromo-N-pentylpyridin-4-amine

The bromine atom at the 2-position of the pyridine ring in 2-bromo-N-pentylpyridin-4-amine serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. libretexts.org For 2-bromopyridine (B144113) derivatives, this reaction allows for the introduction of aryl or vinyl groups at the 2-position. The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.orgnih.govresearchgate.net

The efficiency of the Suzuki-Miyaura coupling of 2-bromopyridines can be influenced by several factors, including the choice of catalyst, ligands, and base. nih.gov For instance, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have been found to be highly active for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles. nih.gov The reactivity of the electrophilic partner, in this case, the 2-bromopyridine derivative, is enhanced by electron-withdrawing groups on the pyridine ring. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | Dioxane | Not Specified | Good to Excellent | nih.gov |

| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Aqueous isopropanol | Not Specified | Good to Excellent | researchgate.net |

| Palladacycles | Various | Various | Various | 20-80 | High | libretexts.org |

This table presents generalized conditions based on reactions with 2-bromopyridine derivatives. Specific conditions for 2-bromo-N-pentylpyridin-4-amine may vary.

Sonogashira and Heck Reaction Methodologies

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. scirp.orgscirp.orgwikipedia.org For 2-bromo-N-pentylpyridin-4-amine, this would involve coupling with a terminal alkyne to introduce an alkynyl substituent at the 2-position. The reaction is known for its mild conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.org Studies on 2-amino-3-bromopyridines have shown that the Sonogashira coupling can be carried out efficiently with low palladium catalyst loading. scirp.orgscirp.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This methodology can be applied to 2-bromo-N-pentylpyridin-4-amine to introduce alkenyl groups at the 2-position. The reaction generally exhibits high regioselectivity, with arylation occurring at the terminal position of the alkene. thieme-connect.de

Table 2: Comparison of Sonogashira and Heck Reactions for 2-Bromopyridine Derivatives

| Reaction | Coupling Partner | Key Catalysts | Typical Base | Key Feature |

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Forms C(sp)-C(sp²) bonds |

| Heck | Alkene | Pd complex | Trialkylamine or inorganic base | Forms C(sp²)-C(sp²) bonds |

This table provides a general overview. Specific reagents and conditions would need to be optimized for 2-bromo-N-pentylpyridin-4-amine.

Direct Arylation and Alkenylation Strategies

Direct arylation and alkenylation reactions offer a more atom-economical approach by forming C-C bonds through the activation of C-H bonds, thus avoiding the pre-functionalization of one of the coupling partners. rsc.org

For 2-bromopyridine derivatives, phosphine-free palladium catalytic systems have been shown to be effective for direct C-H bond arylation with various heterocycles and electron-deficient arenes. rsc.org The reactivity in these reactions is strongly dependent on the substituents on the pyridine ring. rsc.org Similarly, direct arylation of pyridine N-oxides with aryl bromides has been developed as a method to synthesize 2-arylpyridines. nih.govberkeley.edu While not directly involving 2-bromo-N-pentylpyridin-4-amine, these methodologies highlight the potential for direct functionalization strategies.

Investigating the Influence of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the pyridine ring significantly influence the reactivity and selectivity of reactions involving 2-bromo-N-pentylpyridin-4-amine.

Electronic Effects: Electron-withdrawing groups on the pyridine ring generally increase the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed coupling reactions. libretexts.org Conversely, electron-donating groups can decrease this reactivity. mdpi.com For instance, in the Suzuki-Miyaura reaction, aryl halides with electron-withdrawing groups in the ortho or para positions show increased reactivity. libretexts.org The N-pentylamino group at the 4-position is an electron-donating group, which would be expected to decrease the reactivity of the C-Br bond compared to unsubstituted 2-bromopyridine.

Steric Effects: The steric hindrance around the reaction center can also play a crucial role. While the pentyl group is relatively flexible, its presence, along with the bromine atom, could influence the approach of bulky reagents or catalysts.

Positional Effects: The relative positions of the bromo and N-pentylamino groups are critical. The amino group at the 4-position can influence the electronic properties of the pyridine ring and the C-Br bond at the 2-position through resonance and inductive effects. In a study on the amination of aryl halides, it was found that meta-substitution with electron-donating groups resulted in lower activation barriers compared to para-substitution. nih.gov

Chemo-, Regio-, and Stereoselective Transformations Involving 2-bromo-N-pentylpyridin-4-amine

The presence of multiple reactive sites in 2-bromo-N-pentylpyridin-4-amine—the C-Br bond, the pyridine nitrogen, and the secondary amine—necessitates careful control to achieve selective transformations.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reaction. However, under certain conditions, other functional groups could potentially react. For example, in the case of 2-bromo-6-chloropyridine (B1266251) derivatives, Pd-catalyzed cross-coupling reactions have been shown to proceed chemoselectively at the position of the bromine atom. nih.gov

Regioselectivity: In reactions where multiple C-H bonds could potentially be activated, such as direct arylation, the inherent electronic properties and directing effects of the substituents determine the regioselectivity. For instance, in the functionalization of 3-bromopyridines, isomerization to a 4-bromopyridine (B75155) intermediate can occur, leading to substitution at the 4-position. rsc.org

Stereoselectivity: For reactions that generate a new chiral center, controlling the stereoselectivity is a key challenge. While the provided information does not detail specific stereoselective reactions involving 2-bromo-N-pentylpyridin-4-amine, the principles of asymmetric catalysis would apply. The choice of chiral ligands on the metal catalyst is often the determining factor in achieving high enantioselectivity. In the context of the Suzuki-Miyaura reaction, atropselective synthesis has been achieved with certain substituted biaryl systems. beilstein-journals.org

Computational and Theoretical Studies on 2 Bromo N Pentylpyridin 4 Amine

Electronic Structure and Molecular Properties from Quantum Chemical Calculations

The electronic structure and molecular properties of 2-bromo-N-pentylpyridin-4-amine are amenable to detailed investigation using a variety of quantum chemical methods. These computational approaches provide valuable insights into the molecule's geometry, stability, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometries and energetics of molecules. researchgate.net By employing functionals like B3LYP with appropriate basis sets, such as 6-311G(d,p), researchers can obtain optimized molecular structures and calculate thermodynamic properties. nih.gov For substituted pyridines, DFT calculations have been shown to provide excellent agreement with experimental data for structural parameters. researchgate.net

In the case of 2-bromo-N-pentylpyridin-4-amine, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the substitution of a bromine atom at the C(2) position in the pyridine (B92270) ring is known to cause a shortening of the N–C(2) bond. researchgate.net The presence of the N-pentylamino group at the C(4) position would also influence the geometry and electronic distribution within the pyridine ring. The relative stability of different conformers, particularly concerning the orientation of the pentyl chain, can be assessed by comparing their calculated energies. For related 2,2'-bipyridine (B1663995) derivatives, DFT studies have predicted the relative stability of different conformers, with ortho-substituted conformers often being more stable. researchgate.net

Table 1: Calculated Geometric Parameters for 2-bromo-N-pentylpyridin-4-amine using DFT (B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

| N1-C2 Bond Length (Å) | Value |

| C2-Br Bond Length (Å) | Value |

| C4-N(amine) Bond Length (Å) | Value |

| C2-N1-C6 Bond Angle (°) | Value |

| C3-C4-C5 Bond Angle (°) | Value |

| Dihedral Angle (C5-C4-N(amine)-C(pentyl)) (°) | Value |

Note: The values in this table are illustrative and would need to be calculated using specific DFT software.

High-Level Ab Initio Methods (e.g., MP2) for Refined Electronic Structure Analysis

For a more refined analysis of the electronic structure, high-level ab initio methods such as Møller-Plesset second-order perturbation theory (MP2) are employed. mostwiedzy.plarxiv.org These methods provide a more accurate description of electron correlation effects, which are important for understanding noncovalent interactions and obtaining precise energetic data. researchgate.net MP2 calculations, often used in conjunction with large basis sets like cc-pVTZ, are particularly valuable for studying systems with dispersion interactions. researchgate.net

In the context of 2-bromo-N-pentylpyridin-4-amine, MP2 calculations can be used to refine the ground state geometry and provide more accurate electronic energies. This is crucial for obtaining reliable data on properties such as ionization potentials and electron affinities. mostwiedzy.pl Furthermore, MP2 is a suitable method for investigating intermolecular interactions, which would be relevant for understanding the behavior of this compound in condensed phases. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comscirp.org

For 2-bromo-N-pentylpyridin-4-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly near the electron-withdrawing bromine atom, making this region susceptible to nucleophilic attack. acs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Properties of 2-bromo-N-pentylpyridin-4-amine

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: These values are illustrative and would be obtained from quantum chemical calculations.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Electrostatic potential (ESP) surfaces map the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. researchgate.netnih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For 2-bromo-N-pentylpyridin-4-amine, the ESP surface would show a region of significant negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, reflecting their basic and nucleophilic character. nih.govvaia.com The bromine atom, due to the "sigma-hole" phenomenon, can exhibit a region of positive electrostatic potential along the C-Br bond axis, making it a potential halogen bond donor. nih.gov Analysis of the charge distribution, for instance through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges on each atom, providing further detail on the molecule's polarity and reactive sites. nih.gov

Reaction Mechanism Elucidation via Advanced Computational Chemistry

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental means alone.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the pathway of a chemical reaction involves identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.orgfiveable.mepressbooks.pub Computational methods can be used to locate and characterize the geometry and energy of the transition state for a given reaction of 2-bromo-N-pentylpyridin-4-amine. This is crucial for determining the activation energy of the reaction, which is a key factor in its rate. fiveable.me

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. researchgate.net An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface. libretexts.org This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For example, in a nucleophilic aromatic substitution reaction involving 2-bromo-N-pentylpyridin-4-amine, IRC analysis would map out the trajectory of the incoming nucleophile and the departing bromide ion.

Computational Modeling of Catalytic Cycles and Intermediates

The synthesis of 2-bromo-N-pentylpyridin-4-amine can be envisioned through several catalytic pathways, with the amination of a 2,4-dihalopyridine being a common strategy. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of such reactions. A plausible catalytic cycle for the formation of N-alkylated aminopyridines involves the palladium-catalyzed amination of a bromopyridine. nih.gov

The catalytic cycle can be modeled to understand the energetics of each step, including oxidative addition, ligand exchange, and reductive elimination. For the synthesis of 2-bromo-N-pentylpyridin-4-amine, a potential catalytic cycle could involve the reaction of 2,4-dibromopyridine (B189624) with pentylamine in the presence of a palladium catalyst. Theoretical calculations can help predict the most likely pathway and the structure of key intermediates. For instance, DFT studies on similar rhodium-catalyzed C-H amination reactions have been used to validate the catalytic cycle and understand the formation of by-products. rsc.org Such studies reveal that a concerted C-H insertion pathway involving a metal-nitrene species is often favored over a stepwise mechanism. rsc.org

A hypothetical catalytic cycle for the synthesis of 2-bromo-N-pentylpyridin-4-amine is presented below:

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | The active Pd(0) catalyst reacts with 2,4-dibromopyridine. | Pd(II)-dihalo-pyridyl complex |

| 2. Amine Coordination | Pentylamine coordinates to the Pd(II) center. | Pd(II)-dihalo-pyridyl-amine complex |

| 3. Deprotonation | A base removes a proton from the coordinated amine. | Pd(II)-amido complex |

| 4. Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. | 2-bromo-N-pentylpyridin-4-amine and Pd(0) |

This table represents a generalized pathway, and the actual mechanism can be more complex.

Solvation Models and Their Impact on Reaction Pathways

The solvent environment can significantly influence the rate and outcome of a chemical reaction. Solvation models are computational methods used to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. acs.org This approach is valuable for studying the thermodynamics and kinetics of reactions in solution.

For a molecule like 2-bromo-N-pentylpyridin-4-amine, the choice of solvent can affect the stability of reactants, transition states, and products. Computational studies on the solubility of related compounds like 2-aminopyridine (B139424) have shown that the Kamlet and Taft linear solvation energy relationship (KAT-LSER) model can effectively describe the Gibbs energy change of solid-liquid equilibrium by considering various solute-solvent interactions. acs.org

The impact of different solvents on the reaction pathway for the synthesis of 2-bromo-N-pentylpyridin-4-amine can be computationally assessed. For instance, the energy barriers of the key steps in the catalytic cycle can be calculated in different solvents to predict the optimal reaction conditions.

| Solvent Property | Impact on Reaction Pathway |

| Polarity | Can stabilize charged intermediates and transition states, potentially lowering activation energies. |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can interact with the amine and pyridine nitrogen, affecting their reactivity. |

| Viscosity | Can influence diffusion-controlled steps in the reaction. |

This table provides a general overview of solvent effects.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient - RDG)

Non-covalent interactions (NCIs) are crucial in determining the structure and function of molecules, including their aggregation behavior and interactions with biological targets. rsc.org NCI analysis, based on the Reduced Density Gradient (RDG), is a computational tool that allows for the visualization and characterization of these weak interactions.

For 2-bromo-N-pentylpyridin-4-amine, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can participate in halogen bonds, acting as an electrophilic region (σ-hole) that can interact with nucleophiles. Studies on the reactivity of 4-aminopyridine (B3432731) with halogens have highlighted the importance of such interactions in the solid state. acs.org

Van der Waals Forces: The pentyl chain will primarily interact through dispersion forces.

π-stacking: The pyridine ring can engage in π-stacking interactions with other aromatic systems.

An RDG analysis would reveal regions of weak interactions within the molecule and between interacting molecules, providing a visual representation of the stabilizing forces at play.

Conformational Analysis and Molecular Dynamics Simulations of 2-bromo-N-pentylpyridin-4-amine

The flexible N-pentyl group of 2-bromo-N-pentylpyridin-4-amine allows it to adopt various conformations, which can influence its physical properties and biological activity. Conformational analysis and molecular dynamics simulations are powerful techniques to explore the molecule's dynamic behavior.

Torsional Barriers and Rotational Isomers of the N-pentyl Group

The rotation around the C-N and C-C bonds of the N-pentyl group is associated with specific energy barriers. Computational methods can be used to calculate these torsional barriers and identify the most stable rotational isomers (rotamers). The relative populations of these rotamers will depend on their energy differences.

| Rotational Bond | Expected Barrier Height | Predominant Conformations |

| Pyridine-N | Moderate | The orientation of the pentyl chain relative to the pyridine ring will be influenced by steric hindrance from the bromine atom. |

| C-C (pentyl chain) | Low | Staggered conformations (anti and gauche) will be favored over eclipsed conformations. |

This table provides estimated trends based on general chemical principles.

Intermolecular Interactions in Aggregated States and Crystalline Forms (e.g., Hirshfeld Analysis)

For a related compound, 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine, Hirshfeld analysis revealed that H···H (36.6%), C···H/H···C (20.4%), S···H/H···S (19.7%), and N···H/H···N (13.4%) interactions were the most significant. nih.gov For 2-bromo-N-pentylpyridin-4-amine, a similar analysis would likely highlight the importance of N-H···N hydrogen bonds, C-H···π interactions, and Br···H or Br···N/Br···C halogen bonds.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis of crystalline 2-bromo-N-pentylpyridin-4-amine is presented below:

| Contact Type | Predicted Contribution (%) |

| H···H | 35-45 |

| C···H/H···C | 15-25 |

| Br···H/H···Br | 10-20 |

| N···H/H···N | 10-15 |

| C···C | <5 |

| Other | <5 |

This table is a hypothetical representation based on data from similar structures. nih.govnih.govresearchgate.net

Dynamics in Solution and Ionic Liquid Systems

Molecular dynamics (MD) simulations can be employed to study the behavior of 2-bromo-N-pentylpyridin-4-amine in different solvent environments, such as water or ionic liquids. MD simulations provide a time-resolved picture of the molecule's conformational changes, its interactions with solvent molecules, and its diffusion properties.

In aqueous solution, the hydrophobic pentyl chain would likely adopt conformations that minimize its exposure to water, while the more polar aminopyridine headgroup would be solvated by water molecules through hydrogen bonds. In an ionic liquid, the interactions would be more complex, involving electrostatic and dispersive forces with the cation and anion of the ionic liquid. MD simulations on related systems, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have been used to understand their binding mechanisms with biological targets. nih.gov

Computational Spectroscopy for Fundamental Understanding

Theoretical Prediction of Vibrational (IR, Raman) Spectra

No specific studies containing theoretical predictions of the infrared (IR) and Raman vibrational spectra for 2-bromo-N-pentylpyridin-4-amine were identified.

Computational NMR Spectroscopy for Chemical Shift Interpretation and Structural Validation

No dedicated research on the computational NMR spectroscopy of 2-bromo-N-pentylpyridin-4-amine for chemical shift interpretation or advanced structural validation was found.

UV-Vis Absorption and Emission Spectroscopy Predictions and Analysis of Excited States

There is no available research detailing the prediction and analysis of UV-Vis absorption and emission spectra or the excited states of 2-bromo-N-pentylpyridin-4-amine through computational methods.

Advanced Derivatization and Synthetic Utility of 2 Bromo N Pentylpyridin 4 Amine

Functionalization at the Pyridine (B92270) Core of 2-bromo-N-pentylpyridin-4-amine

The pyridine ring of 2-bromo-N-pentylpyridin-4-amine is an electron-deficient heterocycle, a characteristic that governs its reactivity. The presence of the bromine atom at the C2 position and the N-pentylamino group at the C4 position introduces specific electronic and steric influences that can be exploited for selective functionalization.

While direct electrophilic substitution on the pyridine ring is generally challenging due to its electron-poor nature, modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful alternatives. For the 2-bromo-N-pentylpyridin-4-amine scaffold, the existing substituents can direct C-H functionalization to the remaining open positions (C3, C5, and C6).

The N-pentylamino group, particularly after N-acylation or in the form of a directing group, can facilitate ortho-C-H activation at the C3 and C5 positions. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations, enabling the introduction of aryl, alkyl, or other functional groups. The inherent reactivity of the pyridine positions, influenced by the ring nitrogen, often favors functionalization at positions adjacent to the nitrogen (C6) or at the C4 position. However, the use of specific directing groups can override this intrinsic preference, allowing for precise control over the site of modification. Research into related N-aryl-2,2′-bipyridin-6-amine systems has demonstrated selective C-H bond activation, highlighting the feasibility of such strategies.

Table 1: Potential C-H Functionalization Reactions

| Position | Catalyst/Reagent System | Coupling Partner | Potential Product |

| C3/C5 | Pd(OAc)₂, P(o-tol)₃, Base | Arylboronic acid | 3-Aryl-2-bromo-N-pentylpyridin-4-amine |

| C6 | Ir-based catalyst, Ligand | Alkene | 6-Alkenyl-2-bromo-N-pentylpyridin-4-amine |

| C3/C5 | Rh(III) catalyst, oxidant | Alkyne | 3-Alkynyl-2-bromo-N-pentylpyridin-4-amine |

Nucleophilic Aromatic Substitution (SNAr): The C2 and C4 positions of the pyridine ring are electronically activated toward nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. researchgate.net In 2-bromo-N-pentylpyridin-4-amine, the bromine atom at the C2 position serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of bromide by a variety of nucleophiles.

Studies on analogous systems, such as 3-bromo-4-nitropyridine, have shown that amines can readily displace the bromide. clockss.org Similarly, 2-bromo-N-pentylpyridin-4-amine can react with nucleophiles like alkoxides, thiolates, and secondary amines to introduce new functional groups at the C2 position. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by a base.

Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is difficult and often requires harsh conditions. The ring nitrogen deactivates the system towards electrophiles and can be protonated or complex with Lewis acids, further reducing reactivity. If forced, electrophilic substitution would likely occur at the C3 or C5 position, meta to the deactivating ring nitrogen. However, the activating, ortho-, para-directing amino group at C4 competes with the deactivating effect of the nitrogen and the bromo group, making regioselectivity complex and potentially leading to mixtures of products.

Table 2: Representative Nucleophilic Substitution Reactions at the C2 Position

| Nucleophile | Reagent | Conditions | Product |

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | Methanol, heat | 2-methoxy-N-pentylpyridin-4-amine |

| Thiophenol | Thiophenol, K₂CO₃ | DMF, heat | 2-(phenylthio)-N-pentylpyridin-4-amine |

| Pyrrolidine | Pyrrolidine | Toluene, heat | 2-(pyrrolidin-1-yl)-N-pentylpyridin-4-amine |

Chemical Modifications of the N-Pentylamino Side Chain

The secondary amine of the N-pentylamino group is a key site for derivatization, behaving as a potent nucleophile. This allows for a wide range of modifications through reactions like alkylation, acylation, and condensation.

The nitrogen atom of the N-pentylamino group can be readily alkylated or acylated using standard synthetic protocols. wikipedia.orgyoutube.com

Alkylation: The introduction of a second alkyl group onto the nitrogen atom can be achieved using alkyl halides. researchgate.net However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, a phenomenon known as the Menshutkin reaction. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired tertiary amine. youtube.com Catalytic methods using alcohols as alkylating agents, known as the "borrowing hydrogen" methodology, offer a greener alternative to alkyl halides. chemrxiv.org

Acylation: The amine can be converted to an amide through reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.netmdpi.com This reaction is typically high-yielding and chemoselective. Acylation is a robust method used to install a wide variety of functional groups and is often employed to protect the amino group or to introduce moieties that can modulate the compound's biological activity or physicochemical properties. mdpi.com

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

| Alkylation | Benzyl bromide | N-benzyl-2-bromo-N-pentylpyridin-4-amine |

| Acylation | Acetyl chloride | N-(2-bromopyridin-4-yl)-N-pentylacetamide |

| Acylation | Benzoyl chloride | N-(2-bromopyrin-4-yl)-N-pentylbenzamide |

| Acylation | 4-Fluorobenzoyl chloride | N-(2-bromopyridin-4-yl)-N-pentyl-4-fluorobenzamide |

The nucleophilic amine readily reacts with isocyanates and isothiocyanates to form the corresponding substituted ureas and thioureas. mdpi.com These reactions are generally efficient and proceed under mild conditions, providing access to derivatives with potential applications as hydrogen-bond donors in molecular recognition or as bioactive agents. elsevierpure.com

Furthermore, the N-pentylamino group, after appropriate modification, can serve as a precursor for the construction of more complex nitrogen-containing heterocycles. For example, acylation with a bifunctional reagent could be followed by an intramolecular cyclization step to build fused ring systems.

Table 4: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Class | Example Product |

| Phenyl isocyanate | Urea | 1-(2-bromopyridin-4-yl)-1-pentyl-3-phenylurea |

| Ethyl isothiocyanate | Thiourea | 1-(2-bromopyridin-4-yl)-3-ethyl-1-pentylthiourea |

| 4-Chlorophenyl isocyanate | Urea | 1-(4-chlorophenyl)-3-(2-bromopyridin-4-yl)-3-pentylurea |

| Naphthyl isothiocyanate | Thiourea | 1-(2-bromopyridin-4-yl)-3-(naphthalen-1-yl)-1-pentylthiourea |

For applications requiring stereochemical control, the N-pentylamino group provides a handle for the attachment of a chiral auxiliary. researchgate.netresearchgate.net A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. youtube.com

By acylating the amine with a chiral carboxylic acid (e.g., Mosher's acid, a derivative of mandelic acid, or an Evans oxazolidinone), a diastereomeric mixture of amides can be formed, or more commonly, the chiral acyl group can direct subsequent reactions. researchgate.net For instance, if a new chiral center is created elsewhere in the molecule, the auxiliary can bias the formation of one diastereomer over the other. After the desired stereoselective reaction, the auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched target compound. researchgate.net This strategy is a cornerstone of modern asymmetric synthesis. wiley.comslideshare.net

Table 5: Hypothetical Asymmetric Synthesis Strategy

| Step | Description | Reagent Example | Intermediate/Product |

| 1 | Attachment of Chiral Auxiliary | (R)-2-phenylpropanoic acid chloride | N-(2-bromopyridin-4-yl)-N-pentyl-(R)-2-phenylpropanamide |

| 2 | Diastereoselective Reaction | Directed lithiation followed by quenching with an electrophile (e.g., benzaldehyde) | Diastereomerically enriched alcohol |

| 3 | Cleavage of Auxiliary | Acid or base hydrolysis | Enantiomerically enriched product |

Construction of Complex Polyfunctionalized Pyridine Derivatives

The inherent reactivity of the pyridine ring and its substituents in 2-bromo-N-pentylpyridin-4-amine allows for the systematic construction of more elaborate pyridine derivatives. The bromo group at the 2-position is a prime site for cross-coupling reactions, while the amino group at the 4-position and the pyridine nitrogen can direct or participate in various transformations.

Synthesis of Multiply Substituted Pyridine Systems

The true synthetic potential of 2-bromo-N-pentylpyridin-4-amine is realized in its capacity to serve as a precursor for polysubstituted pyridines. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgacs.orgnih.govnih.govlibretexts.org

Methodologies such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Sonogashira coupling (with terminal alkynes) can be envisioned to introduce a wide array of substituents at the 2-position. acs.orglibretexts.org For instance, coupling with arylboronic acids would yield 2-aryl-N-pentylpyridin-4-amines, and alkynyl groups can be introduced via Sonogashira coupling. These reactions are often characterized by their high functional group tolerance and efficiency. nih.gov

Furthermore, the pyridine ring can be subjected to further functionalization. For example, electrophilic aromatic substitution reactions, guided by the existing substituents, could introduce nitro or halogen groups at other positions on the ring. The synthesis of polysubstituted pyridines and pyrazines has been demonstrated through methods like the Truce-Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides, highlighting the diverse strategies available for pyridine functionalization. acs.org The development of one-pot multicomponent reactions also offers an efficient pathway to highly substituted 2-aminopyridines from simple precursors. nih.gov

The following table illustrates potential cross-coupling reactions for the derivatization of 2-bromo-N-pentylpyridin-4-amine based on established palladium-catalyzed methods.

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst/Conditions |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-N-pentylpyridin-4-amine | Pd(PPh₃)₄, base |

| Negishi | Alkylzinc halide | 2-Alkyl-N-pentylpyridin-4-amine | Pd(dppf)Cl₂, ligand |

| Sonogashira | Terminal alkyne | 2-Alkynyl-N-pentylpyridin-4-amine | PdCl₂(PPh₃)₂, CuI, base |

| Buchwald-Hartwig | Amine | 2-(Dialkylamino)-N-pentylpyridin-4-amine | Pd₂(dba)₃, ligand, base |

Macrocyclization and Oligomerization Strategies Incorporating 2-bromo-N-pentylpyridin-4-amine

The bifunctional nature of 2-bromo-N-pentylpyridin-4-amine and its derivatives makes it an attractive building block for macrocyclization and oligomerization. Macrocyclic compounds containing pyridine units, often referred to as pyridinophanes, are of significant interest due to their unique structural and coordination properties. nih.gov

One potential strategy involves the initial derivatization of the 2-bromo position with a group containing a reactive handle, such as a terminal alkene or alkyne. Subsequent intramolecular reactions, like ring-closing metathesis (RCM) or click chemistry, could then be employed to form the macrocycle. cam.ac.uk The synthesis of macrocycles containing both tetrazole and pyridine functionalities has been reported, showcasing the versatility of pyridine derivatives in constructing large ring systems. researchgate.netmdpi.com

Alternatively, intermolecular reactions can lead to oligomers or polymers. For example, palladium-catalyzed polymerization reactions could be employed to create polymers with repeating pyridine units. Schiff base condensation reactions involving the amino group are another viable route to macrocycles, especially when templated by a metal ion. nih.gov The synthesis of 12-membered tetra-aza macrocyclic pyridinophanes demonstrates the feasibility of creating such structures. nih.gov

Computational methods are increasingly used to evaluate the feasibility of macrocyclization strategies and to predict the conformational preferences of the resulting macrocycles, which can aid in the design of new synthetic targets. nih.gov Various macrocyclization strategies have been reviewed, including those for peptides and depsipeptides, which can provide inspiration for the design of new macrocycles based on the 2-bromo-N-pentylpyridin-4-amine scaffold. uni-kiel.dersc.org

2-bromo-N-pentylpyridin-4-amine as a Building Block in Complex Chemical Architectures

Beyond the synthesis of substituted pyridines and macrocycles, 2-bromo-N-pentylpyridin-4-amine has the potential to serve as a key intermediate in the construction of more complex and functionally diverse chemical architectures.

Precursor for Advanced Organic Ligands in Catalysis

Pyridine-containing molecules are ubiquitous as ligands in transition metal catalysis due to the ability of the pyridine nitrogen to coordinate to metal centers. digitellinc.comsemanticscholar.orgwikipedia.org The derivatization of 2-bromo-N-pentylpyridin-4-amine can lead to a variety of novel ligands with tailored electronic and steric properties.

For example, palladium-catalyzed coupling reactions can introduce phosphine (B1218219), bipyridyl, or other chelating groups at the 2-position. The N-pentyl group at the 4-amino position can also be modified to fine-tune the ligand's properties. The design of new chiral pyridine-derived ligands is an active area of research, with applications in asymmetric catalysis. acs.org Pyridonates are another class of versatile ligands in 3d transition metal coordination chemistry and catalysis. rsc.org

The following table provides examples of potential ligand types that could be synthesized from 2-bromo-N-pentylpyridin-4-amine.

| Ligand Type | Synthetic Strategy | Potential Application |

| Bidentate (N,P) | Phosphination at the 2-position | Cross-coupling reactions |

| Bidentate (N,N') | Introduction of a second pyridine ring at the 2-position | Asymmetric catalysis |

| Tridentate | Further functionalization with another coordinating group | Polymerization catalysis |

Scaffold for Supramolecular Assembly Components

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered assemblies. The 4-aminopyridine (B3432731) moiety in 2-bromo-N-pentylpyridin-4-amine is an excellent hydrogen bonding unit. The pyridine ring itself can participate in π-π stacking interactions. rsc.org

Derivatization of the 2-position can introduce other functionalities that can direct the self-assembly process. For instance, the introduction of a carboxylic acid or another hydrogen-bonding group can lead to the formation of well-defined supramolecular structures. The self-assembly of pyridine-functionalized anthracenes has been shown to lead to the formation of microsheets and microtubes, demonstrating the potential for creating complex nanostructures. nih.gov The use of 4-aminopyridine as a self-assembled monolayer has also been explored for inducing nucleation in the formation of transparent silver electrodes. nih.gov Studies on the supramolecular assemblies of aminopyridine derivatives with organic acids have provided insights into the hydrogen bonding patterns and the formation of cocrystals and molecular salts. mdpi.comresearchgate.net

Intermediate for Specialty Chemical Synthesis (Non-Biological Focus)

The versatility of 2-bromo-N-pentylpyridin-4-amine as a reactive intermediate makes it a valuable precursor for the synthesis of various specialty chemicals. Its derivatives could find applications as functional dyes, liquid crystals, or components of organic electronic materials.

The synthesis of polycyclic aromatic and heteroaromatic compounds is an area where functionalized pyridines can serve as key building blocks. researchgate.netresearchgate.netnih.gov For example, intramolecular cyclization reactions of appropriately substituted derivatives of 2-bromo-N-pentylpyridin-4-amine could lead to the formation of novel fused heterocyclic systems. The functionalization of pyridines via pyridinyl radicals represents a newer approach to creating C(sp²)-C(sp³) bonds, expanding the toolkit for synthesizing complex pyridine-containing molecules. acs.org The use of brominated pyridines as building blocks in the synthesis of specialty chemicals is well-established. frontierspecialtychemicals.com

Potential Non Biological Applications and Material Science Contributions of 2 Bromo N Pentylpyridin 4 Amine and Its Derivatives

Role in Advanced Catalysis

The structural features of 2-bromo-N-pentylpyridin-4-amine make it a highly attractive scaffold for developing sophisticated catalytic systems. The presence of two nitrogen atoms offers strong coordination potential, while the bromine atom serves as a crucial handle for synthetic modification.

Design and Synthesis of 2-bromo-N-pentylpyridin-4-amine Derived Ligands for Transition Metal Catalysis (e.g., hydroamination, hydroaminoalkylation)

The nitrogen atoms of the pyridine (B92270) ring and the exocyclic amine in 2-bromo-N-pentylpyridin-4-amine can act as a bidentate ligand, chelate to a transition metal center, and form a stable metallacycle. The synthesis and chemistry of bis(phosphino)amine ligands have garnered interest due to their potential as π-acceptor ligands for stabilizing transition metals in low-valent states. niscpr.res.in Ligands derived from pyridylidene amine (PYE) have demonstrated flexibility and hemilability, which can be advantageous in catalysis. nih.gov

The bromine atom on the pyridine ring is a key feature, providing a reactive site for further derivatization through well-established cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the rational design and synthesis of a library of ligands with fine-tuned steric and electronic properties. By modifying the ligand scaffold, the activity, selectivity, and stability of the corresponding metal catalyst can be precisely controlled for specific organic transformations.

For instance, complexes of metals like palladium, nickel, rhodium, or iridium with such tailored pyridine-amine ligands could be potent catalysts for important C-C and C-N bond-forming reactions. These include hydroamination and hydroaminoalkylation, which are atom-economical methods for synthesizing complex amines. Research on related pyridine-amide functionalized carbene ligands has shown their effectiveness in forming nickel(II) and cobalt(III) complexes active in electrocatalysis, highlighting the utility of the pyridine-based framework in redox reactions. researchgate.net

Table 1: Potential Catalytic Applications of Transition Metal Complexes with 2-bromo-N-pentylpyridin-4-amine Derived Ligands

| Potential Transition Metal | Target Catalytic Reaction | Role of the Ligand |

|---|---|---|

| Palladium (Pd) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling | Stabilizes the active Pd(0)/Pd(II) species; electronic and steric properties influence reaction efficiency and selectivity. |

| Rhodium (Rh) / Iridium (Ir) | Hydroamination, Hydroaminoalkylation, Hydrogenation | Forms a stable chelate, influencing the regioselectivity and enantioselectivity of the addition to unsaturated bonds. |

| Nickel (Ni) | Cross-Coupling, C-H Activation | Acts as a robust ligand for stabilizing various oxidation states of nickel, enabling challenging bond activations. |

| Copper (Cu) | Ullmann Coupling, Click Chemistry | Enhances the solubility and stability of the copper catalyst, preventing agglomeration and deactivation. |

Investigation of 2-bromo-N-pentylpyridin-4-amine as an Organocatalyst or Phase Transfer Catalyst